2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Description
This compound is a boronic ester featuring a 4-fluoro-benzyloxy substituent attached to a phenyl ring, which is further linked to a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. For example, it served as a key intermediate in synthesizing 6-chloro-4-ethoxy-3-(4-(4-fluorophenoxy)phenyl)-7-methoxy-2-methylquinoline, an antimalarial quinolone derivative, achieving a 95% yield under palladium-catalyzed conditions .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-13-14-5-9-16(21)10-6-14/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXWYRJATUZZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
A common and effective method involves the palladium-catalyzed borylation of aryl bromides or iodides using bis(pinacolato)diboron as the boron source. The reaction conditions generally include:
- Catalyst: Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex or PdCl2(dppf)
- Base: Potassium acetate
- Solvent: 1,4-Dioxane
- Temperature: Reflux (~100–110 °C)
- Time: 10 hours typical; microwave-assisted reactions can reduce this to 10 minutes at 110 °C
- Work-up: Filtration through celite, concentration under reduced pressure, column chromatography, and recrystallization from dichloromethane and heptane
| Parameter | Details |
|---|---|
| Aryl halide | 1-Bromo-4-(4-fluorobenzyloxy)benzene (assumed analog) |
| Boron source | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl2 or PdCl2(dppf) |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (~110 °C) |
| Time | 10 hours (conventional) or 10 min (microwave) |
| Yield | ~70% (typical yield reported for similar compounds) |
This method is highly reproducible and widely used for preparing arylboronic esters, including those bearing benzyloxy and fluoro substituents.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation (conventional) | Pd(dppf)Cl2 / KOAc | 1,4-Dioxane | Reflux (~110 °C) | 10 hours | ~70 | Standard method for aryl bromides |
| Pd-catalyzed borylation (microwave) | Pd(dppf)Cl2 / KOAc | 1,4-Dioxane | 110 °C (microwave) | 10 minutes | ~62 | Rapid alternative with microwave irradiation |
| Esterification of boronic acid | None (MgSO4 drying) | Acetonitrile | Reflux (~80 °C) | 24 hours | ~85 | For pinacol ester formation from boronic acid |
Research Findings and Analysis
- The palladium-catalyzed borylation method is the most widely used and efficient for preparing pinacol boronate esters of substituted aromatic compounds, including those with benzyloxy and fluoro substituents.
- Microwave-assisted borylation offers a significant reduction in reaction time with comparable yields, enhancing throughput in synthetic laboratories.
- The esterification of arylboronic acids with pinacol under reflux in acetonitrile is a robust method to obtain the boronate ester intermediate, useful when starting from boronic acids rather than aryl halides.
- The presence of the fluoro-benzyloxy substituent requires careful synthetic planning to avoid deactivation or side reactions during borylation.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Primary Application : This compound serves as a boronate coupling partner in palladium-catalyzed Suzuki-Miyaura reactions , enabling carbon-carbon bond formation between aryl/vinyl halides and boronic esters.
Reaction Mechanism
The process involves three key steps:
-
Oxidative Addition : Pd⁰ reacts with an aryl halide (e.g., aryl bromide) to form a Pdᴵᴵ complex.
-
Transmetalation : The boronate transfers its aryl group to Pdᴵᴵ via base-assisted activation.
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Reductive Elimination : The Pdᴵᴵ complex releases the coupled biaryl product, regenerating Pd⁰ .
Experimental Data
| Substrate (Halide) | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodophenyl carbamate | Pd(dppf)Cl₂ | Et₃N | 1,4-Dioxane | 84% | |
| Aryl bromides | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 70–90% |
Conditions : Reactions typically occur at 80–100°C under inert atmospheres (N₂/Ar) .
Oxidation Reactions
The dioxaborolane ring undergoes oxidation to form boronic acids, which are intermediates in further functionalization.
Oxidation to Boronic Acid
Treatment with H₂O₂ or NaIO₄ in aqueous THF converts the boronate ester into 4-(4-fluoro-benzyloxy)phenylboronic acid .
Example :
Yield : >90% under optimized conditions .
Substitution Reactions
The benzyloxy group (Ar-O-CH₂-C₆H₄-F) participates in nucleophilic substitutions, particularly under acidic or basic conditions.
Debenzylation
Hydrogenolysis over Pd/C in ethanol removes the benzyl protecting group, yielding phenolic derivatives :
Yield : 85–92% .
Indazole Derivatives
Coupling with 3-bromoindazoles under Suzuki conditions yields 4-arylindazoles , key scaffolds in kinase inhibitors.
Example :
Yield : 75–88%.
Stability and Handling
-
Storage : Stable under inert gas at −20°C ; decomposes upon prolonged exposure to moisture .
-
Solubility : Soluble in THF, DMF, and dichloromethane; insoluble in water .
This compound’s versatility in cross-coupling, oxidation, and substitution reactions underscores its value in medicinal chemistry and materials science. Experimental protocols emphasize the importance of catalyst selection and reaction conditions for optimizing yields.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
The compound has been investigated for its antitumor properties. A notable study involved the synthesis of derivatives of 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane that demonstrated significant inhibition against cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study:
- Study Title: Synthesis and Evaluation of Antitumor Activity
- Findings: Compounds derived from the dioxaborolane scaffold exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
1.2 Enzyme Inhibition
The compound has also been explored as a potential inhibitor of specific enzymes implicated in cancer progression. For instance, it has shown promise as an arginase inhibitor, which is relevant for modulating the urea cycle and impacting tumor microenvironments.
Case Study:
- Study Title: Arginase Inhibitors: A Therapeutic Approach
- Findings: The synthesized dioxaborolane derivatives demonstrated competitive inhibition with IC50 values ranging from 200 nM to 600 nM against arginase .
Organic Synthesis Applications
2.1 Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron atom facilitates these reactions under mild conditions, making it a valuable reagent in organic synthesis.
Data Table: Cross-Coupling Reaction Yields
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd(PPh₃)₂Cl₂; K₂CO₃; THF |
| Negishi Coupling | 78 | NiCl₂; Zn; DMF |
| Stille Coupling | 90 | Pd(PPh₃)₂Cl₂; Ph₃SnCl; DMSO |
These yields indicate the effectiveness of this compound as a coupling agent in various synthetic pathways .
Materials Science Applications
3.1 Polymer Chemistry
The compound has been utilized in polymer chemistry for the development of new materials with enhanced properties. Its ability to form stable complexes with various substrates allows for the creation of functionalized polymers that exhibit desirable characteristics such as increased thermal stability and mechanical strength.
Case Study:
Mechanism of Action
The mechanism by which 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane exerts its effects involves its interaction with various molecular targets. The boron atom within the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The compound’s fluorinated benzyloxy group distinguishes it from analogs with non-fluorinated or differently substituted aryl groups. Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent (electron-withdrawing) in the target compound may enhance oxidative stability and reaction rates compared to electron-donating groups like methoxy . For instance, methoxy-substituted analogs exhibit lower reactivity in palladium-catalyzed couplings due to reduced electrophilicity.
- Halogen Effects : Bromophenyl derivatives (e.g., from ) are pivotal in aryl-alkyl couplings but require harsher conditions (e.g., 90°C in DMF) compared to fluorinated analogs .
Stability and Reactivity
- Hydrolytic Stability : Fluorine’s electron-withdrawing nature likely reduces susceptibility to hydrolysis compared to methoxy or unsubstituted phenyl boronic esters .
- Application-Specific Reactivity : Probes like (E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) leverage boronate-H₂O₂ reactivity for fluorescence detection, a property modulated by substituent electronic effects .
Key Research Findings
Fluorine Enhances Reactivity: Fluorinated benzyloxy groups improve coupling efficiency in antimalarial drug synthesis compared to non-fluorinated analogs .
Substituent Position Matters : 4-Fluoro substitution (vs. 2-fluoro in ) minimizes steric hindrance, favoring higher yields in cross-couplings .
Stability Trade-offs : Bromophenyl derivatives, while less reactive, offer versatility in diverse coupling reactions but require higher temperatures .
Biological Activity
2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing compound that has attracted attention due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, anti-inflammatory, and anticancer activities. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Synthesis Methods
The synthesis of this compound can involve several approaches. A common method includes the reaction of boronic acids with appropriate phenolic compounds under controlled conditions. The use of fluorinated substituents in the synthesis enhances the compound's reactivity and biological profile.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The presence of the αβ-unsaturated system contributes to its effectiveness against various bacterial strains. In a study comparing several chalcone derivatives (which share structural similarities), it was found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Chalcone Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 1 | 1 | Staphylococcus aureus |
| Compound 2 | 2 | Enterococcus faecalis |
| Compound 3 | 8 | Escherichia coli |
| Compound 4 | 2 | Salmonella enterica |
The hydrophobicity and structural flexibility of these compounds are crucial for their antibacterial efficacy. Compounds with medium hydrophobicity were noted to exhibit the highest activity against tested bacteria .
Antifungal Activity
Similar to its antibacterial properties, this compound has shown antifungal activity. Chalcone derivatives have been reported to inhibit the growth of various fungi by disrupting cell membrane integrity and interfering with metabolic pathways. The incorporation of fluorine atoms enhances these effects due to increased lipophilicity and potential interactions with fungal enzymes .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds in this class have been documented through various in vivo studies. For instance, derivatives have been tested in murine models for their ability to reduce inflammation markers such as TNF-α and IL-6. These studies suggest that the compound can modulate inflammatory pathways effectively .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. The mechanism appears to involve apoptosis induction in cancer cells and inhibition of tumor growth in xenograft models. In vitro assays have shown that the compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study on a derivative showed significant inhibition of tumor growth in a breast cancer xenograft model. The compound was administered intraperitoneally at varying doses over four weeks.
- Case Study 2 : In vitro tests on human leukemia cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its molecular structure. Modifications at the phenyl ring or boron center can significantly affect its biological efficacy:
- Fluorine Substitution : Enhances lipophilicity and biological activity.
- Alkyl Chain Length : Affects hydrophobic interactions with biological membranes.
- Functional Groups : Different substituents can modulate reactivity and selectivity towards target enzymes or receptors.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation reactions. A representative protocol involves:
- Step 1 : Reaction of 4-(4-fluorobenzyloxy)phenyl bromide with bis(pinacolato)diboron (B₂Pin₂) in 1,4-dioxane under inert atmosphere (argon/nitrogen) at 90°C for 24 hours, using potassium acetate as a base .
- Step 2 : Neutralization with sodium bicarbonate and extraction with ethyl acetate.
- Step 3 : Acidic workup (HCl) to isolate the boronic ester.
- Yield : ~43% after purification by column chromatography .
- Key Considerations : Ensure strict inert conditions to prevent boronic ester hydrolysis.
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Organic Synthesis : Used in Suzuki-Miyaura cross-coupling to construct biaryl systems, leveraging the boronic ester's reactivity .
- Medicinal Chemistry : The fluorine substituent enhances metabolic stability and bioavailability, making it a candidate for fluorinated drug intermediates .
- Material Science : Incorporated into conjugated polymers for organic electronics due to its electron-withdrawing properties .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store under argon at –20°C in a desiccator to prevent moisture-induced degradation .
- Waste Disposal : Collect boronate-containing waste separately and dispose via certified hazardous waste services .
Q. How is the compound characterized after synthesis?
- Methodological Answer :
- 1H/13C NMR : Confirm boronic ester formation (e.g., B-O peaks at δ 1.3 ppm for pinacol methyl groups) .
- X-ray Crystallography : Resolve crystal structure to verify regiochemistry and fluorine positioning .
- HPLC-MS : Assess purity (>95%) and detect trace by-products .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance turnover frequency .
- Solvent Optimization : Replace 1,4-dioxane with toluene or THF to improve solubility and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yield .
Q. What role does the fluorine substituent play in the compound’s reactivity?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the boronic ester, accelerating transmetalation in cross-coupling .
- Steric Effects : The 4-fluorobenzyloxy group minimizes steric hindrance, enabling efficient coupling with bulky aryl halides .
- Stability : Fluorine reduces oxidative degradation of the boronate, as shown in accelerated stability studies (40°C/75% RH for 7 days) .
Q. How can computational methods aid in designing derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, catalyst loading) for new derivatives .
- SAR Studies : Use docking simulations to evaluate bioactivity of fluorinated analogs against target proteins (e.g., kinase inhibitors) .
Q. What strategies resolve contradictions in spectroscopic data for by-product identification?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton and carbon shifts .
- High-Resolution Mass Spectrometry (HRMS) : Identify unexpected adducts (e.g., boroxines) with mass accuracy <2 ppm .
- X-ray Powder Diffraction : Detect crystalline impurities undetected by liquid-phase methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
